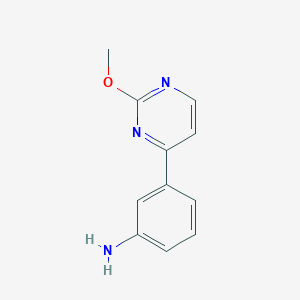
3-(2-Methoxypyrimidin-4-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives like 3-(2-Methoxypyrimidin-4-yl)aniline has been the subject of numerous studies . Various methods have been developed, including oxidative annulation involving anilines, aryl ketones, and DMSO . Other methods involve the use of ZnCl2-catalyzed three-component coupling reactions .Molecular Structure Analysis
The molecular structure of 3-(2-Methoxypyrimidin-4-yl)aniline consists of a pyrimidine ring attached to an aniline group via a methoxy group. The InChI code for this compound is 1S/C11H11N3O/c1-15-11-13-6-5-10(14-11)8-3-2-4-9(12)7-8/h2-7H,12H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(2-Methoxypyrimidin-4-yl)aniline include a molecular weight of 201.23 . It is a powder at room temperature . More specific properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Anticancer Applications
Pyrimidine derivatives, including “3-(2-Methoxypyrimidin-4-yl)aniline”, have been reported to exhibit anticancer properties . For example, imatinib, Dasatinib, and nilotinib are pyrimidine-based drugs and well-established treatments for leukemia .
Antimicrobial and Antifungal Applications
These compounds have shown antimicrobial and antifungal activities . This makes them valuable in the development of new drugs to combat resistant strains of bacteria and fungi .
Antiparasitic Applications
Pyrimidine derivatives have also been reported to exhibit antiparasitic properties . This could be useful in the treatment of diseases caused by parasites .
Cardiovascular Applications
Pyrimidine derivatives have been used as cardiovascular agents and antihypertensives . They can help manage blood pressure and other cardiovascular conditions .
Anti-inflammatory and Analgesic Applications
These compounds have shown anti-inflammatory and analgesic activities . This makes them potentially useful in the treatment of conditions like arthritis and other inflammatory diseases .
Antidiabetic Applications
Pyrimidine derivatives have been reported to exhibit antidiabetic properties . They could be used in the management of diabetes .
Antiviral Applications
These compounds have shown anti-HIV properties . This suggests potential use in the treatment of HIV and other viral infections .
Neuroprotective Applications
Pyrimidine derivatives have shown neuroprotective effects . This could be beneficial in the treatment of neurodegenerative diseases .
Mechanism of Action
properties
IUPAC Name |
3-(2-methoxypyrimidin-4-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-15-11-13-6-5-10(14-11)8-3-2-4-9(12)7-8/h2-7H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHVGDLXWRUOOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=N1)C2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxypyrimidin-4-yl)aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

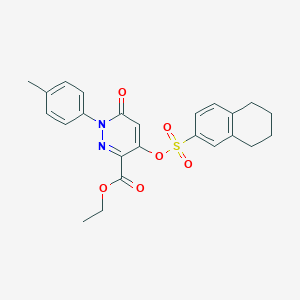

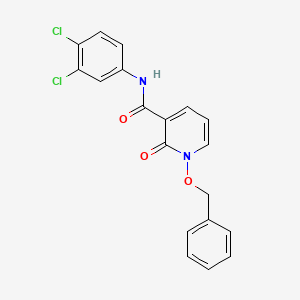
![6-butyl-3-{[4-(2,3-dimethylphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2666682.png)
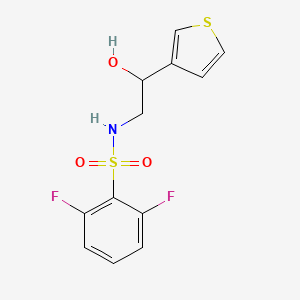
![N-(4-ethoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2666685.png)
![5-(5-Bromopyrimidin-2-yl)-2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2666686.png)
![6-Bromo-2-formylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B2666687.png)

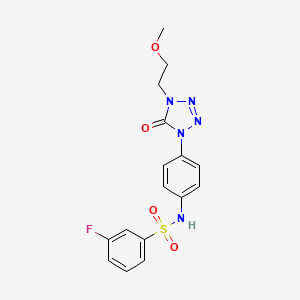


![[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2666697.png)
